molecular formula C12H15N3 B11785668 2-(5-phenyl-1H-imidazol-2-yl)propan-2-amine

2-(5-phenyl-1H-imidazol-2-yl)propan-2-amine

Cat. No.: B11785668
M. Wt: 201.27 g/mol
InChI Key: PCWRXBYSADPRLU-UHFFFAOYSA-N
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Description

2-(5-phenyl-1H-imidazol-2-yl)propan-2-amine is a compound that belongs to the imidazole family, which is known for its diverse biological and chemical properties. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a phenyl group attached to the imidazole ring, which can significantly influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-phenyl-1H-imidazol-2-yl)propan-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an aldehyde with an amine in the presence of a catalyst. For instance, the condensation of benzaldehyde with glycine followed by cyclization can yield the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as nickel or palladium may be employed to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

2-(5-phenyl-1H-imidazol-2-yl)propan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-phenyl-1H-imidazol-2-yl)propan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-(5-phenyl-1H-imidazol-2-yl)propan-2-amine involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. Additionally, the phenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    1H-imidazole: The parent compound of the imidazole family.

    2-phenylimidazole: Lacks the propan-2-amine group but shares the phenyl-imidazole core.

    2-(4,5-dihydro-1H-imidazol-2-yl)phenol: Contains a hydroxyl group instead of the amine.

Uniqueness

2-(5-phenyl-1H-imidazol-2-yl)propan-2-amine is unique due to the presence of both the phenyl group and the propan-2-amine moiety. This combination can enhance its chemical reactivity and biological activity compared to other imidazole derivatives .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

2-(5-phenyl-1H-imidazol-2-yl)propan-2-amine

InChI

InChI=1S/C12H15N3/c1-12(2,13)11-14-8-10(15-11)9-6-4-3-5-7-9/h3-8H,13H2,1-2H3,(H,14,15)

InChI Key

PCWRXBYSADPRLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=C(N1)C2=CC=CC=C2)N

Origin of Product

United States

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